N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide
Description
This compound is a structurally complex benzooxazepine derivative fused with a sulfonamide moiety. The core structure consists of a 2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine ring system substituted with 3,3-dimethyl, 4-oxo, and 5-propyl groups. The sulfonamide component features a 4-methoxy-3-methylbenzenesulfonyl group attached to the benzooxazepine core.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-6-11-24-18-13-16(7-9-20(18)29-14-22(3,4)21(24)25)23-30(26,27)17-8-10-19(28-5)15(2)12-17/h7-10,12-13,23H,6,11,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKQENFMMIXLIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound belonging to the class of benzoxazepines. This compound has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a benzoxazepine core and a sulfonamide group. The molecular formula is with a molecular weight of approximately 382.45 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O4 |
| Molecular Weight | 382.45 g/mol |
| IUPAC Name | This compound |
| CAS Number | 921791-39-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It may exert its effects through:
Enzyme Inhibition: The compound has been shown to inhibit various enzymes that are crucial for metabolic pathways. This inhibition can lead to altered biochemical processes that may be beneficial in treating certain diseases.
Receptor Modulation: It may bind to specific receptors in the body, modulating their activity and influencing signaling pathways that are involved in cellular responses.
Interaction with Genetic Material: There is potential for this compound to interact with DNA or RNA, affecting gene expression and cellular function.
Biological Activity and Case Studies
Research has indicated several biological activities associated with this compound:
- Antitumor Activity:
-
Antimicrobial Properties:
- Research findings suggest that similar compounds within the benzoxazepine class possess antimicrobial activity against a range of bacterial strains. The sulfonamide group is known for enhancing antibacterial efficacy.
-
Neuroprotective Effects:
- Preliminary studies indicate potential neuroprotective properties attributed to the modulation of neurotransmitter systems. This could be relevant in conditions like Alzheimer's disease or other neurodegenerative disorders.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
-
In vitro Studies: Various assays have shown that the compound exhibits IC50 values indicating effective inhibition of target enzymes involved in metabolic pathways.
Study Type Target Enzyme IC50 Value (µM) Enzyme Inhibition Farnesyl Diphosphate Synthase 0.54 Antimicrobial Squalene Synthase 0.67 - In vivo Studies: Animal models have been utilized to assess the therapeutic potential of this compound in treating metabolic disorders and certain cancers. Results indicate significant improvements in biomarkers associated with disease progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Benzooxazepine Derivatives :
- Analogues lacking the sulfonamide group (e.g., 3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine) would exhibit reduced polarity and altered pharmacokinetic properties due to the absence of the sulfonamide’s strong hydrogen-bonding capacity .
- Substituents like the 5-propyl group may enhance lipophilicity compared to shorter-chain (e.g., methyl) or polar (e.g., hydroxy) substituents, influencing membrane permeability .
Sulfonamide-Containing Compounds: Compared to simpler sulfonamides (e.g., 4-methoxybenzenesulfonamide), the benzooxazepine core in this compound likely reduces metabolic clearance by shielding the sulfonamide from enzymatic degradation .
Reactivity and Stability
The evidence highlights atmospheric reactivity studies of volatile organic compounds (VOCs) with hydroxyl radicals (•OH) . For example:
- Hydroxyl Radical Reactivity : Benzenesulfonamides are generally less reactive with •OH compared to alkanes or alkenes (rate constants for •OH + alkanes: ~10⁻¹² cm³ molecule⁻¹ s⁻¹ ). However, substituents like methoxy groups may slightly enhance reactivity due to electron-donating effects .
Hypothetical Data Table
*LogP values estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
